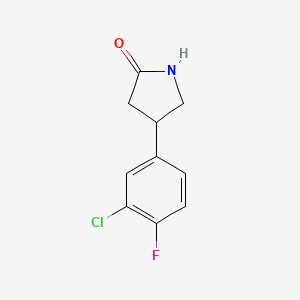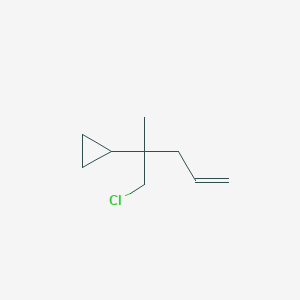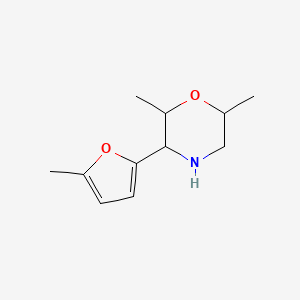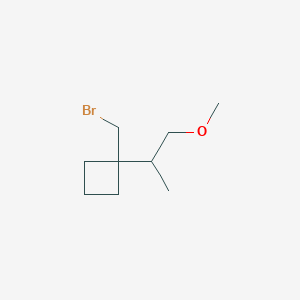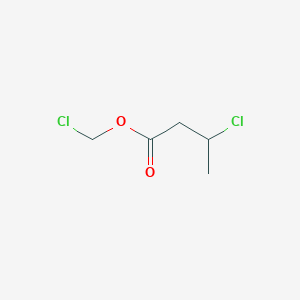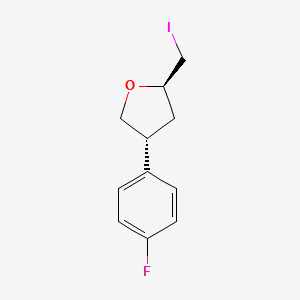
(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane is an organic compound that belongs to the class of oxolanes It features a fluorophenyl group and an iodomethyl group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable oxolane precursor.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced through a halogenation reaction, typically using iodine and a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxolane compounds.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxolane derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in the development of new pharmaceuticals, particularly as a building block for drug synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group and iodomethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-4-(4-Chlorophenyl)-2-(iodomethyl)oxolane: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(2R,4R)-4-(4-Bromophenyl)-2-(iodomethyl)oxolane: Similar structure with a bromophenyl group instead of a fluorophenyl group.
(2R,4R)-4-(4-Methylphenyl)-2-(iodomethyl)oxolane: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2R,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with specific pharmacological profiles. Additionally, the iodomethyl group provides a versatile handle for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C11H12FIO |
|---|---|
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
(2R,4R)-4-(4-fluorophenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C11H12FIO/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
Clé InChI |
DPSHEGBEIREPAA-GXSJLCMTSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)F |
SMILES canonique |
C1C(COC1CI)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


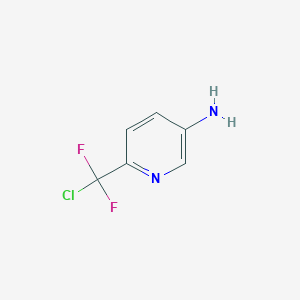
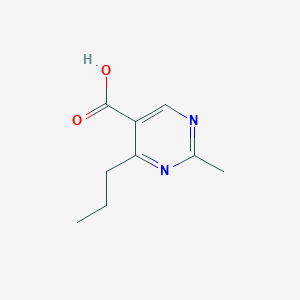

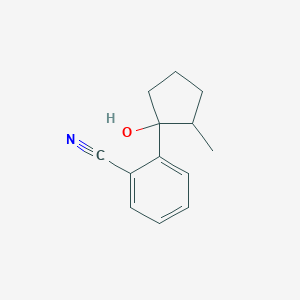


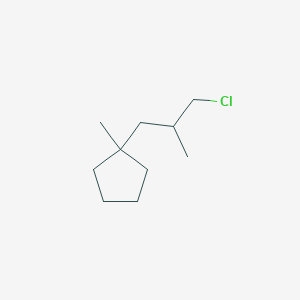
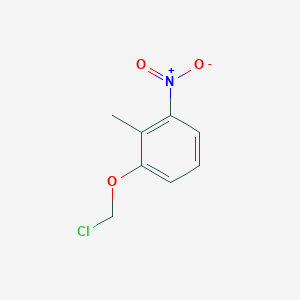
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
